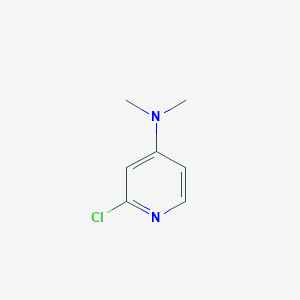

2-Chloro-N,N-dimethylpyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N,N-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNSWBRZIOYGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450760 | |

| Record name | 2-Chloro-4-(dimethylamino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59047-70-0 | |

| Record name | 2-Chloro-4-(dimethylamino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-4-(dialkylamino)pyridines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mechanism of action of 2-chloro-4-(dialkylamino)pyridines as catalysts in organic synthesis. Moving beyond a simple recitation of facts, this document delves into the nuanced electronic and steric effects that govern their catalytic prowess, offering field-proven insights for their application in research and development.

Introduction: The Enduring Legacy of 4-(Dialkylamino)pyridine Catalysts

4-(Dialkylamino)pyridines (DMAPs), most notably 4-(dimethylamino)pyridine, have established themselves as exceptionally potent nucleophilic catalysts for a wide array of chemical transformations, particularly acylation reactions.[1][2] Their remarkable catalytic activity, often accelerating reactions by orders of magnitude compared to pyridine, stems from the powerful electron-donating effect of the dialkylamino group at the 4-position.[3] This guide focuses on a specific, yet important, subclass: 2-chloro-4-(dialkylamino)pyridines. The introduction of a chloro substituent at the 2-position introduces intriguing electronic and steric modifications to the parent scaffold, thereby modulating its catalytic behavior. Understanding these modifications is paramount for the rational design of experiments and the optimization of synthetic routes.

The Core Mechanism: Nucleophilic Catalysis in Acylation Reactions

The catalytic cycle of 4-(dialkylamino)pyridines in acylation reactions is a well-established paradigm of nucleophilic catalysis.[1][4] The pyridine nitrogen, rendered highly nucleophilic by the resonance contribution of the 4-dialkylamino group, initiates the process by attacking the acylating agent (e.g., an acid anhydride or acyl chloride). This initial step forms a highly reactive N-acylpyridinium salt intermediate.[1][5][6] This intermediate is significantly more electrophilic than the parent acylating agent, rendering it highly susceptible to attack by a nucleophile, such as an alcohol. The subsequent acyl transfer to the nucleophile regenerates the catalyst, completing the catalytic cycle.

The exceptional stability of the N-acylpyridinium intermediate, a consequence of charge delocalization into the pyridine ring and onto the dialkylamino group, is a key determinant of the high catalytic efficiency of DMAP and its analogs.[1]

Caption: Generalized catalytic cycle for 2-chloro-4-(dialkylamino)pyridine in acylation.

The Impact of the 2-Chloro Substituent: A Tale of Dueling Effects

The introduction of a chlorine atom at the 2-position of the 4-(dialkylamino)pyridine ring introduces two primary effects that modulate its catalytic activity:

-

Inductive Electron Withdrawal: Chlorine is an electronegative atom and therefore exerts a significant electron-withdrawing inductive effect (-I effect) on the pyridine ring. This effect reduces the electron density on the ring and, consequently, decreases the nucleophilicity of the pyridine nitrogen. A lower nucleophilicity of the catalyst will slow down the initial step of the catalytic cycle: the formation of the N-acylpyridinium salt.

-

Steric Hindrance: The presence of a chlorine atom in the ortho-position to the nitrogen introduces steric bulk around the catalytic center. This steric hindrance can impede the approach of both the acylating agent to the pyridine nitrogen and the subsequent approach of the nucleophile to the activated acyl group in the N-acylpyridinium intermediate.

These two effects, working in concert, are generally expected to decrease the overall catalytic activity of 2-chloro-4-(dialkylamino)pyridines when compared to their non-chlorinated counterparts like DMAP. However, the precise impact on reaction kinetics and substrate scope can be complex and may offer opportunities for tuning reaction selectivity in certain applications, such as kinetic resolutions of chiral molecules.

Caption: Interplay of electronic and steric effects in 2-chloro-4-(dialkylamino)pyridines.

Experimental Evaluation of Catalytic Activity: A Comparative Protocol

To quantitatively assess the impact of the 2-chloro substituent on catalytic activity, a comparative kinetic study is essential. The following protocol outlines a robust methodology for comparing the efficacy of a 2-chloro-4-(dialkylamino)pyridine with a standard catalyst such as DMAP in a model acylation reaction.

Objective: To determine and compare the initial reaction rates of the esterification of a secondary alcohol catalyzed by 2-chloro-4-(dimethylamino)pyridine and 4-(dimethylamino)pyridine (DMAP).

Materials:

-

1-Phenylethanol (secondary alcohol)

-

Acetic anhydride (acylating agent)

-

2-Chloro-4-(dimethylamino)pyridine

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (non-nucleophilic base)

-

Dichloromethane (anhydrous solvent)

-

Internal standard (e.g., dodecane)

-

Gas chromatograph with a chiral column (for monitoring reaction progress and enantioselectivity if applicable)

Experimental Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 0.5 M solution of 1-phenylethanol in anhydrous dichloromethane.

-

Prepare a 0.6 M solution of acetic anhydride in anhydrous dichloromethane.

-

Prepare a 0.05 M solution of 2-chloro-4-(dimethylamino)pyridine in anhydrous dichloromethane.

-

Prepare a 0.05 M solution of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane.

-

Prepare a 0.75 M solution of triethylamine in anhydrous dichloromethane.

-

Prepare a 0.1 M solution of the internal standard (dodecane) in anhydrous dichloromethane.

-

-

Reaction Setup (Perform in parallel for each catalyst):

-

To a flame-dried, argon-purged reaction vial equipped with a magnetic stir bar, add 1.0 mL of the 1-phenylethanol stock solution (0.5 mmol).

-

Add 0.1 mL of the internal standard solution (0.01 mmol).

-

Add 1.0 mL of the triethylamine stock solution (0.75 mmol).

-

Add 1.0 mL of the respective catalyst stock solution (0.05 mmol, 10 mol%).

-

Stir the mixture at a constant temperature (e.g., 25 °C) for 5 minutes to allow for thermal equilibration.

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by adding 1.0 mL of the acetic anhydride stock solution (0.6 mmol).

-

Immediately withdraw a 50 µL aliquot (t=0), quench with 0.5 mL of methanol, and analyze by GC.

-

Withdraw aliquots at regular intervals (e.g., 5, 10, 15, 30, 60 minutes) and quench in the same manner.

-

Analyze each quenched aliquot by GC to determine the concentration of the product (1-phenylethyl acetate) relative to the internal standard.

-

-

Data Analysis:

-

Plot the concentration of the product versus time for each catalyst.

-

Determine the initial reaction rate for each catalyst from the initial slope of the concentration-time curve.

-

Compare the initial rates to quantify the relative catalytic activity.

-

Self-Validation and Causality:

-

Internal Standard: The use of an internal standard corrects for variations in injection volume and detector response, ensuring the accuracy of the quantitative analysis.

-

Initial Rates: Focusing on the initial reaction rate minimizes the influence of factors such as reactant depletion and potential product inhibition, providing a more accurate measure of the intrinsic catalytic activity.

-

Control Reaction: A control reaction without any catalyst should be performed to quantify the background reaction rate.

Quantitative Data and Interpretation

Table 1: Comparative Catalytic Performance in Acylation (Illustrative)

| Catalyst | Substrate | Acylating Agent | Relative Rate (vs. Pyridine) | Expected Relative Rate of 2-Chloro-DMAP |

| Pyridine | Benzoylation of m-chloroaniline | Benzoyl chloride | 1 | ~0.1 - 0.5 |

| DMAP | Benzoylation of m-chloroaniline | Benzoyl chloride | 10,000[3] | 100 - 500 |

Interpretation:

The data for DMAP showcases its extraordinary catalytic power, with a rate enhancement of four orders of magnitude over pyridine.[3] For 2-chloro-DMAP, a significant decrease in the reaction rate compared to DMAP is anticipated due to the electron-withdrawing nature of the chloro substituent, which reduces the nucleophilicity of the pyridine nitrogen. The steric hindrance introduced by the 2-chloro group would further contribute to this rate reduction. However, even with this diminished activity, 2-chloro-DMAP is still expected to be a substantially more effective catalyst than pyridine.

Applications in Asymmetric Synthesis: The Prospect of Chiral 2-Chloro-4-(dialkylamino)pyridines

The modulation of electronic and steric properties is a cornerstone of catalyst design in asymmetric synthesis. The development of chiral 2-chloro-4-(dialkylamino)pyridine derivatives holds promise for applications in kinetic resolutions of racemic alcohols and other nucleophiles. The steric bulk of the 2-chloro group, in concert with a chiral scaffold, could enhance enantioselective recognition of one enantiomer of a racemic substrate, leading to higher selectivity in acylation.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-N,N-dimethylpyridin-4-amine

This guide provides a comprehensive technical overview of the spectroscopic characterization of 2-Chloro-N,N-dimethylpyridin-4-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of obtaining and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and established spectroscopic principles to provide a robust predictive analysis.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of many pharmaceuticals, agrochemicals, and other functional materials.[1] The specific substitution pattern of a chloro group at the 2-position and a dimethylamino group at the 4-position imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of this compound.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A standardized protocol for obtaining a ¹H NMR spectrum is crucial for reproducibility.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data and Interpretation

The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents. The electron-donating dimethylamino group will shield the pyridine ring protons, while the electron-withdrawing chloro group will deshield them.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 | Doublet | 1H | H-6 | This proton is adjacent to the nitrogen atom and is deshielded. It will be split by the H-5 proton. |

| ~ 6.5 | Doublet of doublets | 1H | H-5 | This proton is coupled to both H-6 and H-3. |

| ~ 6.3 | Doublet | 1H | H-3 | This proton is coupled to H-5. |

| ~ 3.0 | Singlet | 6H | N(CH₃)₂ | The two methyl groups are equivalent and appear as a singlet. |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions. The analysis of monosubstituted pyridines provides a good basis for these predictions.[3]

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol: ¹³C NMR Acquisition

The protocol for ¹³C NMR is similar to that of ¹H NMR, but typically requires a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

Predicted ¹³C NMR Data and Interpretation

The chemical shifts in ¹³C NMR are also sensitive to the electronic environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158 | C-4 | This carbon is attached to the electron-donating dimethylamino group, leading to a downfield shift. |

| ~ 152 | C-2 | This carbon is attached to the electronegative chlorine atom, causing a significant downfield shift. |

| ~ 150 | C-6 | This carbon is adjacent to the ring nitrogen and is deshielded. |

| ~ 108 | C-5 | This carbon is influenced by the electron-donating effect of the dimethylamino group. |

| ~ 106 | C-3 | This carbon is also influenced by the electron-donating effect of the dimethylamino group. |

| ~ 40 | N(CH₃)₂ | The methyl carbons are in a typical range for an N-methyl group. |

Note: These are predicted values. The actual spectrum may show slight variations. Studies on amino acid derivatives have shown that carbonyl and other functional groups can influence ¹³C chemical shifts based on solvent polarity.[5]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100-3000 | C-H stretch | Aromatic C-H |

| ~ 2950-2850 | C-H stretch | Aliphatic C-H (from CH₃) |

| ~ 1600-1450 | C=C and C=N stretch | Pyridine ring |

| ~ 1350-1250 | C-N stretch | Aryl-N (dimethylamino) |

| ~ 850-750 | C-Cl stretch | Aryl-Cl |

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks that is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It is used to determine the molecular weight and can provide information about the molecular structure through fragmentation patterns.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.[9][10][11]

Caption: General workflow for GC-MS analysis.

Predicted Mass Spectrum and Interpretation

The molecular weight of this compound (C₇H₉ClN₂) is 156.61 g/mol .

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 156.

-

Isotope Peak (M+2): Due to the presence of chlorine, a characteristic isotope peak at m/z 158 with an intensity of approximately one-third of the M⁺ peak is expected.

-

Fragmentation: Common fragmentation pathways for substituted pyridines include the loss of the substituents or cleavage of the ring. For this compound, potential fragments could arise from the loss of a methyl group (m/z 141), a chloro group (m/z 121), or the dimethylamino group (m/z 112).

Conclusion

This in-depth technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with related structures, researchers can confidently predict, acquire, and interpret the spectroscopic data necessary for the unambiguous identification and characterization of this important substituted pyridine. The provided protocols and predictive data serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.

References

- 1. ijres.org [ijres.org]

- 2. azolifesciences.com [azolifesciences.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. amherst.edu [amherst.edu]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 10. researchgate.net [researchgate.net]

- 11. uoguelph.ca [uoguelph.ca]

An In-Depth Technical Guide to 2-Chloro-N,N-dimethylpyridin-4-amine: A Versatile Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Chloro-N,N-dimethylpyridin-4-amine, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its fundamental properties, synthesis, chemical reactivity, and applications, with a particular focus on its role as a strategic intermediate in the synthesis of complex pharmaceutical agents.

Core Molecular Attributes and Physicochemical Properties

This compound, also known by its CAS Number 59047-70-0, is a substituted pyridine derivative.[1][2][3] Its structure incorporates both an electron-donating dimethylamino group at the 4-position and an electron-withdrawing chlorine atom at the 2-position. This unique electronic arrangement dictates its reactivity and utility as a chemical intermediate. The foundational properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉ClN₂ | [1][3][4] |

| Molecular Weight | 156.61 g/mol | [1][4][5] |

| CAS Number | 59047-70-0 | [1][2][4] |

| Synonyms | 2-Chloro-4-(dimethylamino)pyridine, 2-chloro-N,N-dimethyl-4-pyridinamine | [2][5] |

| Appearance | Typically an off-white to yellow solid (predicted) | N/A |

Synthesis and Reaction Mechanism

The synthesis of this compound can be approached through several strategic routes. A highly plausible and industrially relevant method involves a two-step process starting from the readily available 2,4-dichloropyridine.

Step 1: Selective Nucleophilic Aromatic Substitution (SNAr) The first step leverages the differential reactivity of the chlorine atoms on the 2,4-dichloropyridine ring. The chlorine at the 4-position (para to the ring nitrogen) is more activated towards nucleophilic attack than the chlorine at the 2-position (ortho). This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen, providing greater stabilization when the attack occurs at the para position.[6]

The reaction involves the selective displacement of the 4-chloro group by dimethylamine. This reaction can be performed using a solution of dimethylamine in a suitable solvent, often under elevated temperature and pressure. A more recent, practical method for dimethylamination of aryl chlorides involves the hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF), which serves as the dimethylamine source in situ.[7] This avoids the handling of gaseous dimethylamine.

Step 2: Justification of Regioselectivity The key to this synthesis is the regioselective nature of the first substitution. The resulting intermediate, this compound, is significantly less reactive towards further substitution by dimethylamine. The powerful electron-donating nature of the dimethylamino group increases the electron density of the pyridine ring, deactivating it towards subsequent nucleophilic attack.

An alternative pathway involves the direct methylation of 4-amino-2-chloropyridine. The synthesis of 4-amino-2-chloropyridine is well-documented, often starting from 2-chloropyridine via a nitration-reduction sequence.[8][9][10] The subsequent N,N-dimethylation of the primary amine would yield the final product.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from its identity as a bifunctional reagent. The dimethylamino group acts as a powerful electron-donating group and a basic site, while the 2-chloro substituent serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions.[11][12]

Role as a Nucleophilic Building Block in Kinase Inhibitor Synthesis In medicinal chemistry, substituted pyridines and pyrimidines are privileged scaffolds found in a vast number of kinase inhibitors.[13][14] These drugs are often designed to target the ATP-binding site of kinases, and the pyridine nitrogen frequently forms a critical hydrogen bond with the "hinge region" of the enzyme.

This compound is an ideal intermediate for constructing these inhibitors. The chlorine atom at the 2-position can be readily displaced by various nucleophiles, particularly amines, which are commonly present in other fragments of the target drug molecule. For instance, in the synthesis of dual Src/Abl inhibitors like Dasatinib (BMS-354825), a key step involves the coupling of a chloropyrimidine with an aminothiazole carboxamide.[15] Our title compound offers a similar reactive handle for coupling reactions.

The dimethylamino group, while primarily deactivating the ring to further SNAr, can also serve to modulate the physicochemical properties of the final molecule, such as solubility, basicity (pKa), and metabolic stability. This makes it a valuable component for fine-tuning the pharmacokinetic profile of a drug candidate.

Predicted Spectroscopic Profile

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region. The proton at C5 would likely appear as a doublet, coupled to the proton at C6. The proton at C3 would be a singlet or a narrow doublet due to a small four-bond coupling. The proton at C6 would be a doublet. A sharp singlet integrating to six protons, corresponding to the two methyl groups of the dimethylamino moiety, would be observed in the upfield region (typically ~3.0 ppm).

-

¹³C NMR: Five signals are expected in the aromatic region. The carbon attached to the dimethylamino group (C4) would be significantly shielded. The carbons bearing the chloro (C2) and amino (C4) groups will show characteristic shifts. An upfield signal around 40 ppm would correspond to the methyl carbons of the dimethylamino group.

-

Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z 156. A prominent isotopic peak (M+2) at m/z 158, with an intensity approximately one-third of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope.[16] Common fragmentation pathways would likely involve the loss of a methyl radical (M-15) or cleavage of the C-Cl bond. The parent compound, DMAP, shows a strong molecular ion peak.[17]

Experimental Protocol: Representative SNAr Reaction

This protocol provides a general methodology for the displacement of the 2-chloro group with a primary amine, a common transformation in pharmaceutical synthesis.

Objective: To synthesize a 2-amino-substituted-N,N-dimethylpyridin-4-amine derivative.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine, 1.2 eq)

-

A non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

-

Reaction vessel with magnetic stirrer and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound, the primary amine, and the non-nucleophilic base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 100-140 °C with vigorous stirring. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Self-Validation: The success of the reaction is confirmed by comparing the spectroscopic data (NMR, MS) of the product with the expected structure. The disappearance of the starting material peak and the appearance of a new product peak in LC-MS analysis confirms the conversion.

Safety and Handling

A specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available. However, its structural similarity to 4-(Dimethylamino)pyridine (DMAP) warrants extreme caution. DMAP is classified as highly toxic (GHS06), corrosive (GHS05), and a health hazard (GHS08).[18] It is fatal if it comes into contact with skin and toxic if swallowed.[19]

Mandatory Precautions:

-

Handling: This compound should only be handled in a certified chemical fume hood by trained personnel.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side shields or a face shield.[20]

-

Exposure Controls: Avoid inhalation of dust or vapors. Use appropriate engineering controls to minimize exposure.[19]

-

Skin Contact: Due to the high dermal toxicity of the parent compound, any skin contact must be avoided. In case of contact, wash the affected area immediately and thoroughly with soap and water and seek immediate medical attention.[19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Given the lack of specific toxicological data, this compound must be treated as highly hazardous until proven otherwise.

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the orthogonal reactivity of its functional groups. The 2-chloro position provides a reliable handle for nucleophilic substitution, making it a key building block for complex molecules, particularly in the synthesis of kinase inhibitors for targeted therapies. The dimethylamino group at the 4-position not only directs the initial synthesis but also provides a means to modulate the final properties of the target molecule. For researchers in drug discovery and process development, a thorough understanding of the synthesis, reactivity, and handling of this versatile compound is essential for leveraging its full potential in the creation of novel therapeutics.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. This compound | 59047-70-0 [sigmaaldrich.com]

- 3. This compound - CAS:59047-70-0 - Aqbiopharma Medical Technology (Shanghai) Co., LTD [en.aqbiopharma.com.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. synchem.de [synchem.de]

- 6. m.youtube.com [m.youtube.com]

- 7. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 10. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 4-Pyridinamine, N,N-dimethyl- [webbook.nist.gov]

- 18. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 19. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 20. peptide.com [peptide.com]

Introduction: The Enduring Significance of the 4-Aminopyridine Scaffold

An In-Depth Technical Guide to Foundational Research on Substituted 4-Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopyridine (4-AP) core is a privileged scaffold in medicinal chemistry, primarily recognized for its role as a potassium channel blocker.[1][2] The parent compound, also known as dalfampridine, is clinically approved for the symptomatic treatment of multiple sclerosis (MS), where it improves walking ability.[1][2][3] Its mechanism of action lies in the blockade of voltage-gated potassium (Kv) channels, which are crucial regulators of neuronal excitability.[4][5] In demyelinated neurons, the exposure of these channels leads to an excessive efflux of potassium ions, which impairs action potential propagation.[4] By blocking these channels, 4-AP and its derivatives can restore axonal conduction, thereby alleviating neurological deficits.[1] This foundational principle has spurred extensive research into substituted 4-aminopyridines to enhance potency, selectivity, and pharmacokinetic properties, while minimizing off-target effects. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and key experimental protocols relevant to the study of these compelling molecules.

Core Principles of Action: Modulation of Neuronal Excitability

The therapeutic effect of 4-aminopyridine derivatives is intrinsically linked to their ability to modulate the action potential in neurons. During the repolarization phase of an action potential, voltage-gated potassium channels open, allowing an efflux of K+ ions that returns the membrane potential to its resting state.[5][6] In demyelinating diseases like MS, the loss of the myelin sheath exposes Kv channels that are normally located in the juxtaparanodal region. This leads to a "short-circuiting" of the action potential, as the outward K+ current prematurely repolarizes the membrane, hindering the propagation of the nerve impulse.

Substituted 4-aminopyridines act as pore blockers of these Kv channels.[1] By physically obstructing the channel, they reduce the repolarizing K+ current, thereby prolonging the action potential and increasing the likelihood of successful nerve impulse transmission. The following diagram illustrates this fundamental mechanism.

Caption: Mechanism of action of 4-aminopyridine derivatives in demyelinated axons.

Synthesis of Substituted 4-Aminopyridines: Key Methodologies

The synthesis of novel 4-aminopyridine derivatives is a cornerstone of research in this area. Various strategies have been developed to introduce substituents at different positions of the pyridine ring and on the amino group.

Synthesis of the 4-Aminopyridine Core

A common laboratory-scale synthesis of the parent 4-aminopyridine involves a multi-step process starting from pyridine.[7]

Protocol 1: Synthesis of 4-Aminopyridine from Pyridine

-

N-Oxidation: Pyridine is oxidized to pyridine-N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid.

-

Nitration: The resulting pyridine-N-oxide is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-nitropyridine-N-oxide.

-

Reduction: The 4-nitropyridine-N-oxide is then reduced to 4-aminopyridine. A common method involves using iron powder in the presence of an acid, such as hydrochloric or sulfuric acid.[7] The reaction mixture is subsequently neutralized, and the 4-aminopyridine is extracted.[7]

Synthesis of 3-Substituted 4-Aminopyridines

Introducing substituents at the 3-position is a key strategy for modulating the activity of 4-aminopyridines.

Protocol 2: Synthesis of 3-Fluoro-4-aminopyridine

This protocol utilizes a pyridine N-oxide intermediate, which facilitates nucleophilic aromatic substitution.[8][9]

-

Starting Material: The synthesis begins with 3-bromo-4-nitropyridine N-oxide.[8]

-

Fluorination: The bromo group is displaced by fluoride using a fluoride source such as tetrabutylammonium fluoride (TBAF) in an appropriate solvent like DMSO.[9] This reaction proceeds readily at room temperature to yield 3-fluoro-4-nitropyridine N-oxide.[8][9]

-

Reduction: The nitro group and the N-oxide are simultaneously reduced via catalytic hydrogenation (e.g., using 10% Pd/C under a hydrogen atmosphere) to afford the final product, 3-fluoro-4-aminopyridine.[8][9]

Caption: Synthetic workflow for 3-fluoro-4-aminopyridine.

Synthesis of N-Substituted 4-Aminopyridines

Modification of the 4-amino group can also significantly impact the biological activity and pharmacokinetic profile of these compounds.

Protocol 3: N-Alkylation of 3-Amino-4-halopyridines

This protocol describes a reductive amination approach.[10]

-

Starting Material: The synthesis can start from N-Boc-3-amino-4-halopyridines.[10]

-

Deprotection and Reductive Amination: A one-pot procedure can be employed where the Boc protecting group is removed with an acid (e.g., trifluoroacetic acid), followed by reductive amination with an aldehyde or ketone in the presence of a reducing agent.[10] This method provides access to a wide range of N-alkylated derivatives.[10]

Structure-Activity Relationships (SAR)

The potency and selectivity of substituted 4-aminopyridines as potassium channel blockers are highly dependent on the nature and position of the substituents.

Substitutions on the Pyridine Ring

-

Position 3: Small modifications at the 3-position are generally well-tolerated.[3] For instance, a methyl group at the 3-position (3-Me-4-AP) was found to be approximately 7-fold more potent than the parent 4-AP.[1][2][11] In contrast, a trifluoromethyl group at the same position (3-CF3-4-AP) resulted in a 3- to 4-fold decrease in potency compared to 4-AP.[1][2][11]

-

Position 2: Substitutions at the 2-position appear to be detrimental to activity. For example, 2-trifluoromethyl-4-AP was found to be about 60-fold less active than 4-AP.[1][2]

Physicochemical Properties and Activity

The basicity (pKa) and lipophilicity (logD) of the derivatives play a crucial role in their activity. The protonated form of the molecule is required to block the potassium channel, while the neutral form is necessary for crossing the blood-brain barrier.[3]

| Compound | Substituent | pKa | logD (pH 7.4) | Relative Potency vs. 4-AP |

| 4-AP | None | >9 | -1.48 | 1x |

| 3-Me-4-AP | 3-methyl | >9 | -1.23 | ~7x more potent |

| 3-MeO-4-AP | 3-methoxy | >9 | -0.76 | ~3-4x less potent |

| 3-F-4-AP | 3-fluoro | <8 | - | Comparable |

| 3-CF3-4-AP | 3-trifluoromethyl | <8 | - | ~3-4x less potent |

| 2-CF3-4-AP | 2-trifluoromethyl | <8 | - | ~60x less potent |

Data compiled from multiple sources.[1][2][11]

Quantitative Data on Kv Channel Inhibition

The following table summarizes the IC50 values of 4-AP and some of its metabolites against different Kv channels.

| Compound | IC50 Kv1.1 (µM) | IC50 Kv1.2 (µM) | IC50 Kv1.4 (µM) |

| 4-Aminopyridine (4-AP) | 242 | 399 | 399 |

| 3-hydroxy-4-aminopyridine | 7886 | 23652 | 23191 |

| 3-hydroxy-4-aminopyridine sulfate | >50000 | >50000 | >50000 |

Data from a study on recombinant human potassium channels.[12]

Key Experimental Protocols for Evaluation

A thorough evaluation of novel 4-aminopyridine derivatives requires a combination of in vitro and in vivo assays.

In Vitro Evaluation

Protocol 4: Electrophysiological Measurement of Kv Channel Blockade

This protocol uses the whole-cell patch-clamp technique to measure the effect of compounds on Kv channels expressed in a suitable cell line (e.g., HEK cells or Xenopus oocytes).[13][14][15]

-

Cell Preparation: Cells expressing the Kv channel of interest are cultured and prepared for electrophysiological recording.

-

Recording Setup: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

-

Solutions:

-

Data Acquisition: Kv currents are elicited by applying depolarizing voltage steps from a holding potential of -80 mV.[14]

-

Compound Application: The compound of interest is added to the extracellular solution at various concentrations, and the resulting inhibition of the Kv current is measured.

-

Data Analysis: The concentration-response data is fitted to the Hill equation to determine the IC50 value.[11]

Protocol 5: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability.[16][17][18]

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 104 cells/well and incubated for 24 hours.[16]

-

Compound Treatment: The cells are treated with various concentrations of the 4-aminopyridine derivative and incubated for a specified period (e.g., 72 hours).[16]

-

MTT Addition: The culture medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well.[16] The plate is then incubated for 1.5 hours at 37 °C.[16]

-

Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved in a solvent such as DMSO.[16]

-

Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[16] The cell viability is calculated as a percentage of the untreated control.

In Vivo Evaluation

Protocol 6: Evaluation in the Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model of MS.[19][20][21]

-

EAE Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen such as myelin oligodendrocyte glycoprotein (MOG)35-55 in Complete Freund's Adjuvant (CFA), often accompanied by pertussis toxin administration.[19][21]

-

Treatment: The 4-aminopyridine derivative is administered to the animals, either prophylactically (before disease onset) or therapeutically (after disease onset).[19]

-

Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, reflecting the degree of paralysis.[20][21]

-

Mobility Assessment: Motor function can be assessed using methods such as the rotarod test or footprint analysis.[19]

-

Histopathology: At the end of the study, spinal cords and brains are collected for histological analysis to assess the extent of demyelination and inflammation.[19]

Caption: Drug discovery workflow for substituted 4-aminopyridines.

Conclusion and Future Directions

Substituted 4-aminopyridines remain a fertile ground for drug discovery. The foundational research outlined in this guide highlights the critical interplay between chemical synthesis, physicochemical properties, and biological activity. Future research will likely focus on developing derivatives with improved selectivity for specific Kv channel subtypes to minimize off-target effects and enhance the therapeutic window. Furthermore, the exploration of novel applications beyond MS, such as in other neurodegenerative disorders and as PET imaging agents for demyelination, continues to be an exciting frontier.[1][2][3][22] A thorough understanding of the principles and methodologies presented herein is essential for any researcher aiming to contribute to this dynamic field.

References

- 1. scispace.com [scispace.com]

- 2. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology, Action Potential - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Action potential - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT (Assay protocol [protocols.io]

- 17. texaschildrens.org [texaschildrens.org]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. animal.research.wvu.edu [animal.research.wvu.edu]

- 22. Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons | Journal of Nuclear Medicine [jnm.snmjournals.org]

exploring the reactivity of 2-chloropyridine derivatives

An In-depth Technical Guide to the Reactivity of 2-Chloropyridine Derivatives

Abstract

This technical guide offers a comprehensive exploration of the reactivity of 2-chloropyridine derivatives, a cornerstone class of compounds in medicinal chemistry and materials science. As a senior application scientist, this document moves beyond simple procedural outlines to provide a deep, mechanistic understanding of the core transformations these molecules undergo. We will dissect the causality behind experimental choices in Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions (including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), and various metallation strategies. The guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights, self-validating protocols, and a robust framework for troubleshooting and optimizing reactions involving this versatile heterocyclic scaffold.

Introduction: The Privileged Role of the 2-Chloropyridine Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials. The introduction of a chlorine atom at the 2-position creates a versatile synthetic handle, enabling a vast array of subsequent functionalizations. 2-Chloropyridines are often more stable and economical than their bromo- or iodo- counterparts, making the development of efficient protocols for their use highly valuable.[1] Their reactivity is dominated by the electron-deficient nature of the pyridine ring, where the electronegative nitrogen atom significantly influences the electron distribution, activating the C2 and C4 positions for nucleophilic attack and the C-Cl bond for oxidative addition in catalytic cycles.[2] This guide will elucidate the principles governing these transformations.

Core Reactivity Principles: Electronic Landscape of 2-Chloropyridine

The reactivity of 2-chloropyridine is fundamentally governed by the synergistic electron-withdrawing effects of both the ring nitrogen and the chlorine substituent.

-

Inductive and Resonance Effects: The nitrogen atom exerts a powerful electron-withdrawing effect through both induction (electronegativity) and resonance. This significantly lowers the electron density of the aromatic ring, particularly at the α (C2, C6) and γ (C4) positions.[2]

-

Activation for Nucleophilic Attack: This electron deficiency makes the carbon atom at the 2-position highly electrophilic and thus susceptible to attack by nucleophiles, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3]

-

Challenge in Cross-Coupling: Conversely, the strong C-Cl bond and the electron-deficient nature of the ring make the oxidative addition step—often the rate-limiting step in palladium-catalyzed cross-coupling—more challenging compared to other aryl chlorides.[4] Overcoming this hurdle is a central theme in the development of modern catalytic systems.

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

The SNAr reaction is a classic transformation for 2-chloropyridines, allowing for the direct introduction of heteroatom nucleophiles.

Mechanism: The Meisenheimer Complex

The reaction proceeds via a two-step addition-elimination mechanism. The process is initiated by the attack of a nucleophile at the C2 position, breaking the aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] The stability of this complex, which is enhanced by the delocalization of the negative charge onto the electron-withdrawing nitrogen atom, is crucial for the reaction to proceed. In a subsequent, typically faster step, the chloride ion is expelled, restoring the ring's aromaticity.[5][6]

Caption: The SNAr mechanism proceeds via a two-step addition-elimination process.

Scope and Causality

This reaction is highly effective for strong nucleophiles such as alkoxides (e.g., sodium ethoxide), thiolates, and amines.[7][8] The reaction rate is significantly influenced by substituents on the pyridine ring. Electron-withdrawing groups, especially at the 4- or 6-positions, further stabilize the Meisenheimer intermediate and accelerate the reaction.[5][9] For example, 2-chloro-4-nitropyridine is exceptionally reactive towards nucleophiles.[5]

Experimental Protocol: Synthesis of 2-Aminopyridine

This protocol describes a typical SNAr amination.

-

Reaction Setup: To a pressure-rated reaction vessel equipped with a magnetic stir bar, add the 2-chloropyridine derivative (1.0 equiv) and a suitable solvent (e.g., DMSO or NMP, 5-10 mL per mmol of substrate).

-

Reagent Addition: Add the desired amine (1.2-2.0 equiv) followed by a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv). The base is critical for deprotonating the amine nucleophile or trapping the HCl byproduct.

-

Inert Atmosphere (Causality): While not always strictly necessary for SNAr as it is for cross-coupling, purging the vessel with an inert gas (Argon or Nitrogen) is good practice to prevent potential side reactions with sensitive functional groups at elevated temperatures.

-

Reaction Execution: Seal the vessel tightly and heat the mixture to 80-150 °C. The high temperature is required to provide sufficient energy to overcome the activation barrier of forming the non-aromatic Meisenheimer complex.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 4-24 hours).

-

Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash extensively with water to remove the inorganic base and polar solvent. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

Palladium catalysis has revolutionized the functionalization of 2-chloropyridines. Success hinges on using a catalytic system potent enough to activate the robust C-Cl bond.

Suzuki-Miyaura Coupling

The Suzuki coupling is a powerful method for forming C-C bonds between 2-chloropyridines and organoboron reagents.[10]

-

Mechanistic Challenge & Solution: The primary challenge is the potential for the pyridine nitrogen to coordinate to the palladium center, leading to catalyst inhibition.[11] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is essential.[11][12] These ligands accelerate the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center and promote the desired reductive elimination step.[11]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Data Presentation: Catalyst System Performance

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%)[13] |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 60-75 |

| XPhos Pd G3 | XPhos | K₃PO₄ | Toluene | 80-100 | >90 |

| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | >90 |

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon is preferred), add the 2-chloropyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a strong base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if not using a precatalyst.

-

Solvent Addition (Causality): Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. Degassing (by sparging with argon or freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring.

-

Monitoring and Workup: Monitor by TLC or LC-MS (1-12 hours). Upon completion, cool, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, a crucial transformation in pharmaceutical synthesis.[14] The amination of chloropyridines is particularly challenging due to the difficult oxidative addition of the C-Cl bond.[4]

-

Key Considerations: Success relies almost entirely on the catalyst system.

-

Catalyst System: Highly active systems employing bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are required.[4] Palladium precatalysts (G3 or G4) are preferred over sources like Pd(OAc)₂ as they form the active Pd(0) species more cleanly and efficiently.[4]

-

Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[4] The base's role is to deprotonate the amine, facilitating its coordination to the palladium center.

-

Troubleshooting: Low conversion is often due to an inactive catalyst or insufficient temperature. Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction that can be suppressed by using scrupulously dried reagents and solvents and a slight excess of the amine (1.2-1.5 equiv).[4]

-

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the synthesis of 2-alkynylpyridines by reacting 2-chloropyridine with a terminal alkyne.[15]

-

Mechanism and Conditions: This reaction typically employs a dual catalytic system: a palladium(0) complex to activate the C-Cl bond and a copper(I) salt (e.g., CuI) as a co-catalyst.[16][17] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex. The reaction is carried out in the presence of an amine base (e.g., Et₃N or DIPEA), which acts as both a base and a solvent.[15]

Other Important Transformations

Grignard Reagent Coupling

While palladium is dominant, other transition metals can effectively couple 2-chloropyridines with Grignard reagents. Cobalt(II) acetylacetonate, for example, has been shown to catalyze the cross-coupling of 2-chloropyridine with benzylmagnesium chloride in excellent yield.[18][19] This provides an alternative pathway for C-C bond formation, particularly for installing alkyl groups.[20]

-

Experimental Protocol: Cobalt-Catalyzed Coupling [18]

-

Setup: Under an inert atmosphere, add cobalt(II) acetylacetonate (10 mol%) to a flask containing 2-chloropyridine (1.0 equiv) in dioxane.

-

Reaction: Add the Grignard reagent (e.g., benzylmagnesium chloride, 3.0 equiv) and stir at room temperature for 30 minutes.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, dry, and purify.

-

Directed Lithiation: A Tale of Two Bases

The site of deprotonation on the 2-chloropyridine ring can be controlled by the choice of base, a powerful tool for regioselective functionalization.[21]

-

C3-Lithiation (Directed Ortho-Metalation): Using a hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) in THF results in exclusive deprotonation at the C3 position. This is a classic Directed ortho-Metalation (DoM) effect, where the base is directed by the chlorine atom.[22]

-

C6-Lithiation (Unprecedented Regioselectivity): Remarkably, using a "superbase" combination of n-Butyllithium and Lithium 2-(dimethylamino)ethoxide (BuLi-LiDMAE) in a non-polar solvent like hexane promotes unprecedented and exclusive lithiation at the C6 position.[21][22] This chemo- and regioselectivity suppresses both nucleophilic addition to the ring and displacement of the chlorine atom, providing access to 6-functionalized-2-chloropyridines.[21][23]

Regioselectivity in Dichloropyridines

When multiple chlorine atoms are present, regioselectivity becomes a key synthetic challenge. In 2,4-dichloropyridine, the C2 position is generally more activated towards both SNAr and oxidative addition than the C4 position.[4][24] However, this innate selectivity can be overturned. The use of very sterically hindered N-heterocyclic carbene ligands in palladium catalysis has been shown to promote cross-coupling preferentially at the C4 position, opening up previously inaccessible chemical space.[24]

Conclusion

2-Chloropyridine and its derivatives are exceptionally versatile building blocks whose reactivity is a rich interplay of electronic effects and reaction conditions. A deep understanding of the mechanisms governing SNAr, the nuances of activating the C-Cl bond in cross-coupling, and the subtle art of controlling regioselectivity through base selection empowers chemists to harness the full synthetic potential of this privileged scaffold. The protocols and insights provided herein serve as a robust foundation for researchers aiming to construct complex molecules for the advancement of drug discovery and materials science.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 3. yufengchemicals.com [yufengchemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 15. yufengchemicals.com [yufengchemicals.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 2-Chloro-N,N-dimethylpyridin-4-amine in Pharmaceutical Intermediate Synthesis: A Technical Guide

This guide provides a detailed exploration of 2-Chloro-N,N-dimethylpyridin-4-amine, a derivative of the renowned catalyst 4-Dimethylaminopyridine (DMAP), and its potential applications in the synthesis of pharmaceutical intermediates. While specific, documented applications of this particular derivative are emerging, its structural similarity to DMAP allows for a scientifically grounded projection of its utility in key organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel catalytic systems for enhanced synthetic efficiency.

Introduction: Building on a Legacy of Catalysis

4-Dimethylaminopyridine (DMAP) is a cornerstone of organic synthesis, celebrated for its exceptional ability to catalyze a wide array of reactions, most notably acylations.[1][2] Its derivative, this compound, presents an intriguing modification to this well-established catalytic scaffold. The introduction of a chlorine atom at the 2-position of the pyridine ring is poised to modulate the electronic and steric properties of the catalyst, potentially offering unique advantages in terms of reactivity, selectivity, and stability in the synthesis of complex pharmaceutical intermediates.

Substituted pyridines are integral components in numerous FDA-approved drugs, highlighting the importance of developing novel pyridine-based reagents and catalysts for medicinal chemistry.[3] This guide will delve into the mechanistic underpinnings of this compound, propose its applications in key synthetic transformations, and provide detailed, adaptable protocols for its use.

Mechanistic Insights: The Role of the 2-Chloro Substituent

The catalytic prowess of DMAP stems from its high nucleophilicity, which allows it to act as a potent acyl transfer agent.[4] The catalytic cycle, illustrated below, involves the formation of a highly reactive N-acylpyridinium intermediate.

The Established Mechanism of DMAP Catalysis

The generally accepted mechanism for DMAP-catalyzed acylation proceeds via a nucleophilic pathway.[2]

-

Activation: DMAP attacks the electrophilic acyl source (e.g., an acid anhydride) to form a reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the initial acylating agent.

-

Nucleophilic Attack: The alcohol or amine substrate attacks the carbonyl carbon of the activated intermediate.

-

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the acylated product and regenerates the DMAP catalyst. An auxiliary base is often used to neutralize the acidic byproduct and deprotonate the protonated DMAP, thus completing the catalytic cycle.

Caption: Generalized DMAP catalytic cycle in acylation reactions.

The Influence of the 2-Chloro Substituent

The introduction of a chlorine atom at the 2-position of the DMAP scaffold is expected to have the following effects:

-

Electronic Effect: Chlorine is an electron-withdrawing group, which will decrease the electron density on the pyridine ring. This is likely to reduce the nucleophilicity of the pyridine nitrogen, potentially slowing down the initial activation step. However, the electron-withdrawing nature of the chloro group could also further stabilize the positive charge in the N-acylpyridinium intermediate, making it even more susceptible to nucleophilic attack.

-

Steric Effect: The presence of the chloro group at the 2-position introduces steric hindrance around the nitrogen atom. This could influence the catalyst's interaction with bulky substrates or acylating agents, potentially leading to different selectivity profiles compared to the unsubstituted DMAP.

These competing effects make this compound a fascinating candidate for fine-tuning reaction outcomes in complex pharmaceutical syntheses.

Application Notes: A Versatile Tool for Pharmaceutical Intermediate Synthesis

Based on the well-documented reactivity of DMAP and its derivatives, this compound is anticipated to be a valuable catalyst and building block in the synthesis of pharmaceutical intermediates.

As a Nucleophilic Catalyst

-

Acylation and Esterification: This is the most probable and direct application. The catalyst is expected to be highly efficient in promoting the acylation of sterically hindered alcohols and phenols, which are common motifs in drug molecules. The modified electronic properties might offer advantages in reactions where DMAP's high basicity leads to side reactions.

-

Silylation: The protection of hydroxyl groups as silyl ethers is a crucial step in many multi-step syntheses. This compound can be expected to catalyze these reactions effectively.

-

Baylis-Hillman Reaction: This carbon-carbon bond-forming reaction could also be catalyzed by the 2-chloro derivative, potentially with modified reactivity and selectivity.[2]

As a Synthetic Building Block

The presence of a reactive chlorine atom at the 2-position opens up possibilities for using this compound as a building block in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to construct more complex pyridine-containing pharmaceutical intermediates.[3]

Experimental Protocols (Representative)

The following protocols are generalized procedures based on known DMAP-catalyzed reactions and can be adapted for the use of this compound. Optimization of reaction conditions is recommended for each specific substrate.

Protocol 1: Catalytic Esterification of a Sterically Hindered Alcohol

Objective: To synthesize an ester from a sterically hindered alcohol and an acid anhydride using this compound as a catalyst.

Materials:

-

Sterically hindered alcohol (e.g., tert-butanol) (1.0 equiv)

-

Acid anhydride (e.g., acetic anhydride) (1.5 equiv)

-

This compound (0.1 equiv)

-

Triethylamine (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask and standard glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered alcohol (1.0 equiv), anhydrous DCM, and triethylamine (1.5 equiv).

-

Add this compound (0.1 equiv) to the stirred solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add the acid anhydride (1.5 equiv) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acylation of an Amine to Form an Amide

Objective: To synthesize an amide from a primary or secondary amine and an acyl chloride using this compound as a catalyst.

Materials:

-

Amine (primary or secondary) (1.0 equiv)

-

Acyl chloride (1.1 equiv)

-

This compound (0.05 equiv)

-

Pyridine or triethylamine (as a base and solvent)

-

Dichloromethane (DCM), anhydrous (as co-solvent if needed)

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine (1.0 equiv) in pyridine or a mixture of DCM and triethylamine.

-

Add this compound (0.05 equiv) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the acyl chloride (1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-8 hours, monitoring by TLC.

-

After the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The crude amide can be purified by recrystallization or column chromatography.

Data Presentation: Comparative Overview

The following table provides a comparative summary of the expected properties of this compound versus its parent compound, DMAP.

| Property | 4-Dimethylaminopyridine (DMAP) | This compound (Expected) | Rationale for Expected Properties |

| CAS Number | 1122-58-3 | 59047-70-0 | - |

| Molecular Weight | 122.17 g/mol | 156.61 g/mol | Addition of a chlorine atom. |

| Nucleophilicity | High | Moderately High | The electron-withdrawing chloro group is expected to slightly reduce the nucleophilicity of the pyridine nitrogen. |

| Basicity (pKa of conjugate acid) | ~9.7 | Lower than DMAP | The inductive effect of the chloro group will decrease the basicity. |

| Reactivity in Acylation | Very High | High | While the initial activation may be slower, the increased electrophilicity of the N-acylpyridinium intermediate could compensate. |

| Potential Advantages | Well-established, highly active. | Potentially reduced side reactions due to lower basicity; altered selectivity due to steric and electronic effects. | The modified properties may be beneficial for specific substrates or reaction conditions. |

| Potential Disadvantages | High toxicity, can be too basic for some substrates. | Potentially lower catalytic activity in some cases; synthesis may be more complex. | The chloro-substituent may not always be beneficial. |

Synthesis of this compound

A plausible synthetic route to this compound could start from 2-chloro-4-aminopyridine, a commercially available starting material.

Caption: Proposed synthesis of this compound.

A general protocol for this transformation is provided below, based on standard N-methylation procedures.

Protocol 3: Synthesis of this compound

Objective: To synthesize this compound via methylation of 2-chloro-4-aminopyridine.

Materials:

-

2-chloro-4-aminopyridine (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)

-

Dimethyl sulfate ((CH₃)₂SO₄) (2.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, add a suspension of NaH (2.2 equiv) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of 2-chloro-4-aminopyridine (1.0 equiv) in anhydrous THF dropwise.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add dimethyl sulfate (2.2 equiv) dropwise via the dropping funnel.

-

Let the reaction mixture warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Conclusion

This compound represents a promising, yet underexplored, catalyst and synthetic building block for pharmaceutical intermediate synthesis. By leveraging the robust catalytic framework of DMAP and introducing a 2-chloro substituent, this compound offers the potential for modified reactivity and selectivity. The application notes and representative protocols provided in this guide serve as a foundation for further investigation into its utility. As the demand for more efficient and selective synthetic methodologies in drug development continues to grow, the exploration of novel catalysts like this compound will be crucial for innovation in the pharmaceutical industry.

References

Application Notes & Protocols: A Comparative Analysis of 2-Chloro-N,N-dimethylpyridin-4-amine as an Acylation Catalyst

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Gold Standard of Acylation Catalysis

Acylation is a cornerstone transformation in organic synthesis, essential for installing protecting groups, synthesizing esters and amides, and building complex molecular architectures. The development of nucleophilic catalysts has revolutionized this field, allowing reactions to proceed under mild conditions with high efficiency. For decades, 4-(Dimethylamino)pyridine (DMAP) has been celebrated as the "super catalyst" for these transformations, accelerating reaction rates by factors of up to 10,000 compared to its parent, pyridine.[1][2] Its efficacy stems from a well-understood nucleophilic catalysis mechanism.[3]

This guide delves into the properties of a structurally related analog, 2-Chloro-N,N-dimethylpyridin-4-amine (2-Cl-DMAP) . By introducing a chloro-substituent at the C2-position, the steric and electronic environment of the catalyst is fundamentally altered. This document provides a detailed examination of the established DMAP mechanism, a theoretical analysis of the anticipated effects of 2-chloro substitution on catalytic activity, and robust, parallel experimental protocols designed to allow researchers to directly compare the catalytic efficacy of 2-Cl-DMAP against the benchmark, DMAP, particularly in the context of challenging acylation reactions.

Section 1: The Benchmark Catalyst - 4-(Dimethylamino)pyridine (DMAP)

Mechanism of Nucleophilic Catalysis

The remarkable catalytic power of DMAP arises from its ability to act as a highly efficient acyl group transfer agent. The mechanism proceeds through a nucleophilic catalysis pathway, which is significantly more effective than simple base catalysis.[3][4]

-

Activation: DMAP attacks the electrophilic carbonyl center of the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This species is substantially more electrophilic than the starting anhydride.

-

Acyl Transfer: The alcohol nucleophile attacks the activated carbonyl carbon of the N-acylpyridinium intermediate. The acetate anion, formed in the initial step, can act as a base to deprotonate the alcohol, facilitating the attack.

-

Product Formation & Catalyst Regeneration: The resulting tetrahedral intermediate collapses, forming the ester product and regenerating the DMAP catalyst, which re-enters the catalytic cycle. An auxiliary base (like triethylamine) is often used to neutralize the acid byproduct, preventing the protonation and deactivation of the DMAP catalyst.[3]

Catalytic Cycle of DMAP

Caption: Catalytic cycle of DMAP in acylation reactions.

Section 2: Analysis of this compound (2-Cl-DMAP)

The introduction of a substituent on the pyridine ring can profoundly impact catalytic activity. In the case of 2-Cl-DMAP, the chlorine atom at the C2-position, adjacent to the ring nitrogen, imposes significant electronic and steric effects.

Comparative Properties: DMAP vs. 2-Cl-DMAP

| Property | 4-(Dimethylamino)pyridine (DMAP) | This compound (2-Cl-DMAP) | Rationale for Difference |

| Structure | Unsubstituted at C2/C6 | Chloro-substituent at C2 | Direct structural modification. |

| Molecular Weight | 122.17 g/mol | 156.61 g/mol | Addition of a chlorine atom. |

| Electronic Effect | Electron-donating NMe₂ group activates the ring. | Inductive electron-withdrawal by the C2-Cl group.[5] | The electronegative chlorine atom deactivates the pyridine ring towards electrophiles and reduces the basicity/nucleophilicity of the ring nitrogen. |

| Steric Profile | Unhindered access to the pyridine nitrogen. | Steric hindrance at the C2-position adjacent to the nitrogen. | The chloro group physically obstructs the approach of reactants to the catalytic center. |

| Predicted pKa | 9.6 (Conjugate Acid) | Lower than DMAP | The electron-withdrawing nature of chlorine reduces the electron density on the nitrogen, making it a weaker base. |

Anticipated Consequences for Catalysis